molecular formula C12H14ClNS B2908955 [4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride CAS No. 2418708-73-1

[4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride

Cat. No.: B2908955
CAS No.: 2418708-73-1
M. Wt: 239.76
InChI Key: SKMKLLULCUIHFI-UHFFFAOYSA-N
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Description

[4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C12H13NS·HCl. It is a derivative of methanamine, featuring a phenyl group substituted with a 5-methylthiophen-2-yl group. This compound is often used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylthiophene and benzylamine.

    Reaction Conditions: The reaction involves the formation of a carbon-nitrogen bond between the 5-methylthiophene and the benzylamine under controlled conditions.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring can be replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Methylthiophen-2-yl)methanamine;hydrochloride
  • (4-(4-Methylthiazol-5-yl)phenyl)methanamine;hydrochloride
  • (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine;hydrochloride

Uniqueness:

  • Structural Features: The presence of the 5-methylthiophen-2-yl group provides unique electronic and steric properties.
  • Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

[4-(5-methylthiophen-2-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS.ClH/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11;/h2-7H,8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMKLLULCUIHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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